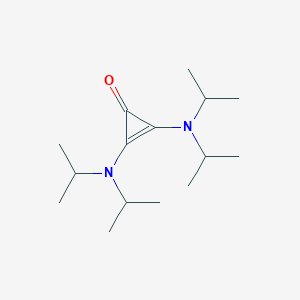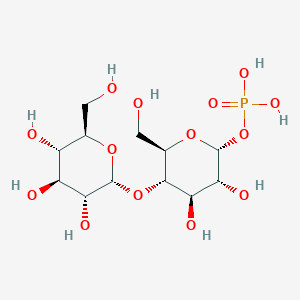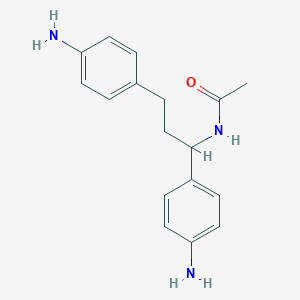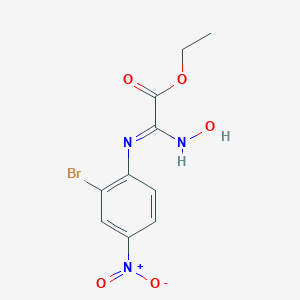
N-benzyl-3-methyl-2-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-methyl-2-butanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas. This compound is also known as N-Benzylisopropylamine (NBIPA) and has a molecular formula of C11H17N.
Mécanisme D'action
The mechanism of action of N-benzyl-3-methyl-2-butanamine is not fully understood. However, studies have suggested that it may act as a selective serotonin reuptake inhibitor (SSRI) and increase the levels of serotonin in the brain. This increase in serotonin levels may contribute to the antidepressant and anxiolytic effects of N-benzyl-3-methyl-2-butanamine.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-3-methyl-2-butanamine exhibits antidepressant and anxiolytic effects in animal models. It has also been found to increase the levels of serotonin in the brain. Additionally, it has been reported to have a mild stimulant effect and increase locomotor activity in animals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-benzyl-3-methyl-2-butanamine in lab experiments include its availability, ease of synthesis, and potential applications in medicinal chemistry. However, the limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of N-benzyl-3-methyl-2-butanamine. One of the significant directions is to determine its safety and efficacy in human trials. Additionally, further studies are needed to understand its mechanism of action and potential applications in other areas such as neuroprotection and neurodegenerative diseases. The use of N-benzyl-3-methyl-2-butanamine as a potential drug for the treatment of depression and anxiety disorders also requires further investigation.
Conclusion:
In conclusion, N-benzyl-3-methyl-2-butanamine is a chemical compound that has potential applications in various areas. The synthesis method involves the reaction of benzylamine with 3-methyl-2-butanone in the presence of a reducing agent. The compound has been extensively studied for its antidepressant and anxiolytic effects in animal models. However, further studies are needed to determine its safety and efficacy in human trials and to understand its mechanism of action and potential applications in other areas.
Méthodes De Synthèse
The synthesis of N-benzyl-3-methyl-2-butanamine involves the reaction of benzylamine with 3-methyl-2-butanone in the presence of a reducing agent such as sodium borohydride. The reaction yields N-benzyl-3-methyl-2-butanamine as the main product. This synthesis method has been widely used in various studies to produce N-benzyl-3-methyl-2-butanamine in large quantities.
Applications De Recherche Scientifique
N-benzyl-3-methyl-2-butanamine has been extensively studied for its potential applications in various areas. One of the significant applications is in the field of medicinal chemistry. This compound has been found to exhibit antidepressant and anxiolytic effects in animal models. Therefore, it has the potential to be developed as a new drug for the treatment of depression and anxiety disorders.
Propriétés
Formule moléculaire |
C12H19N |
|---|---|
Poids moléculaire |
177.29 g/mol |
Nom IUPAC |
(2S)-N-benzyl-3-methylbutan-2-amine |
InChI |
InChI=1S/C12H19N/c1-10(2)11(3)13-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3/t11-/m0/s1 |
Clé InChI |
VSTYIEJFRYCKGB-NSHDSACASA-N |
SMILES isomérique |
C[C@@H](C(C)C)NCC1=CC=CC=C1 |
SMILES |
CC(C)C(C)NCC1=CC=CC=C1 |
SMILES canonique |
CC(C)C(C)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231494.png)

![N-[2-(benzylamino)-2-oxoethyl]benzamide](/img/structure/B231503.png)
![Methyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B231504.png)
![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)

![1,3-Benzodioxol-5-yl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B231520.png)





